

confirming the efficacy of 7-Keto-DHEA on weight management in controlled trials

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Compound of Interest

Compound Name: 7-Keto-DHEA

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7-Keto-DHEA and Weight Management: An Evidence-Based Comparison

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of **7-Keto-DHEA** in weight management, drawing upon data from key controlled clinical trials. **7-Keto-DHEA**, a naturally occurring metabolite of dehydroepiandrosterone (DHEA), is purported to promote weight loss by increasing metabolism without being converted into androgenic or estrogenic hormones.^[1] ^[2] This document presents a comparative summary of the clinical evidence, details the experimental protocols employed in these studies, and illustrates the proposed signaling pathways.

Quantitative Comparison of Controlled Trials

The following tables summarize the primary outcomes from placebo-controlled trials investigating the effects of **7-Keto-DHEA** on weight management. It is important to note that in most of these studies, **7-Keto-DHEA** was administered as an adjunct to a calorie-restricted diet and a structured exercise program.

Table 1: Effects of **7-Keto-DHEA** on Body Weight and Composition

Study	Interventi on Group	Placebo Group	Outcome Measure	Dosage	Duration	Results
Kalman et al. (2000)	7-Keto-DHEA + Diet & Exercise	Placebo + Diet & Exercise	Weight Loss	200 mg/day	8 weeks	-2.88 kg (p=0.01 vs. placebo)
Body Fat % Change	-1.8% (p=0.02 vs. placebo)					
Zenk et al. (2002)	7-Keto Naturalean™ + Diet & Exercise	Placebo + Diet & Exercise	Weight Loss	200 mg/day 7-Keto-DHEA	8 weeks	-2.15 kg (p=0.038 vs. placebo)
BMI Change	-0.71 kg/m ² (p=0.036 vs. placebo)					
Zenk et al. (2005)	Lean System 7™ + Diet & Exercise	Placebo + Diet & Exercise	Weight Loss	102 mg/day 7-Keto-DHEA	8 weeks	No significant difference vs. placebo
Zenk et al. (2007)	7-Keto-DHEA + Diet	Placebo + Diet	Weight Loss	200 mg/day	7 days	No significant difference vs. placebo

Table 2: Effects of **7-Keto-DHEA** on Metabolic Rate

Study	Interventi on Group	Placebo Group	Outcome Measure	Dosage	Duration	Results
Zenk et al. (2005)	Lean System 7™ + Diet & Exercise	Placebo + Diet & Exercise	Resting Metabolic Rate (RMR)	102 mg/day 7- Keto- DHEA	8 weeks	+7.2% increase (p=0.03 vs. placebo's -0.7% decrease)
Zenk et al. (2007)	7-Keto- DHEA + Diet	Placebo + Diet	Resting Metabolic Rate (RMR)	200 mg/day	7 days	+1.4% increase (p=0.001 vs. placebo's -3.9% decrease)
HUM5007 ™ + Diet	100 mg/day 7- Keto- DHEA	+3.4% increase (p=0.001 vs. placebo)				

Experimental Protocols of Key Trials

Kalman et al. (2000): A Randomized, Double-Blind, Placebo-Controlled Study

- Objective: To determine the effects of 3-acetyl-7-oxo-dehydroepiandrosterone (**7-Keto-DHEA**) on weight and body composition in healthy overweight adults.
- Participants: 30 healthy, overweight adults (28 women, 2 men; mean age 44.5 years).
- Intervention:
 - Treatment Group (n=15): 100 mg of **7-Keto-DHEA** twice daily (200 mg/day).

- Placebo Group (n=15): Identical placebo capsule twice daily.
- Diet: All participants were placed on a calorie-restricted diet of approximately 1800 kcal/day.
- Exercise: A supervised exercise program was implemented three times per week. Each session consisted of 50 minutes of cross-training (aerobic and anaerobic exercise) monitored by an exercise physiologist.
- Duration: 8 weeks.
- Primary Outcome Measures: Body weight and body fat percentage (measured by skinfold calipers).
- Key Findings: The **7-Keto-DHEA** group demonstrated a statistically significant reduction in body weight and body fat percentage compared to the placebo group.[\[3\]](#)[\[4\]](#)

Zenk et al. (2002): The Effect of 7-Keto Naturalean™ on Weight Loss

- Objective: To assess the effects of a formula containing **7-Keto-DHEA** on weight loss, body composition, and basal metabolic rate (BMR) in overweight adults.
- Participants: 35 healthy, overweight adults (12 men, 21 women; age range 40-69 years).
- Intervention:
 - Treatment Group (n=17): 7-Keto Naturalean™ providing 100 mg of **7-Keto-DHEA** twice daily (200 mg/day).
 - Placebo Group (n=16): Identical placebo (maltodextrin) twice daily.
- Diet: A calorie-restricted diet of 105 kJ/kg of body weight per day.
- Exercise: All participants followed a prescribed exercise program.
- Duration: 8 weeks.

- Primary Outcome Measures: Body weight, Body Mass Index (BMI), and body composition (by bioelectric impedance). BMR was measured by indirect calorimetry.
- Key Findings: The group receiving the **7-Keto-DHEA**-containing supplement had a significant reduction in body weight and BMI compared to the placebo group.[\[4\]](#)[\[5\]](#)

Proposed Signaling Pathways and Mechanism of Action

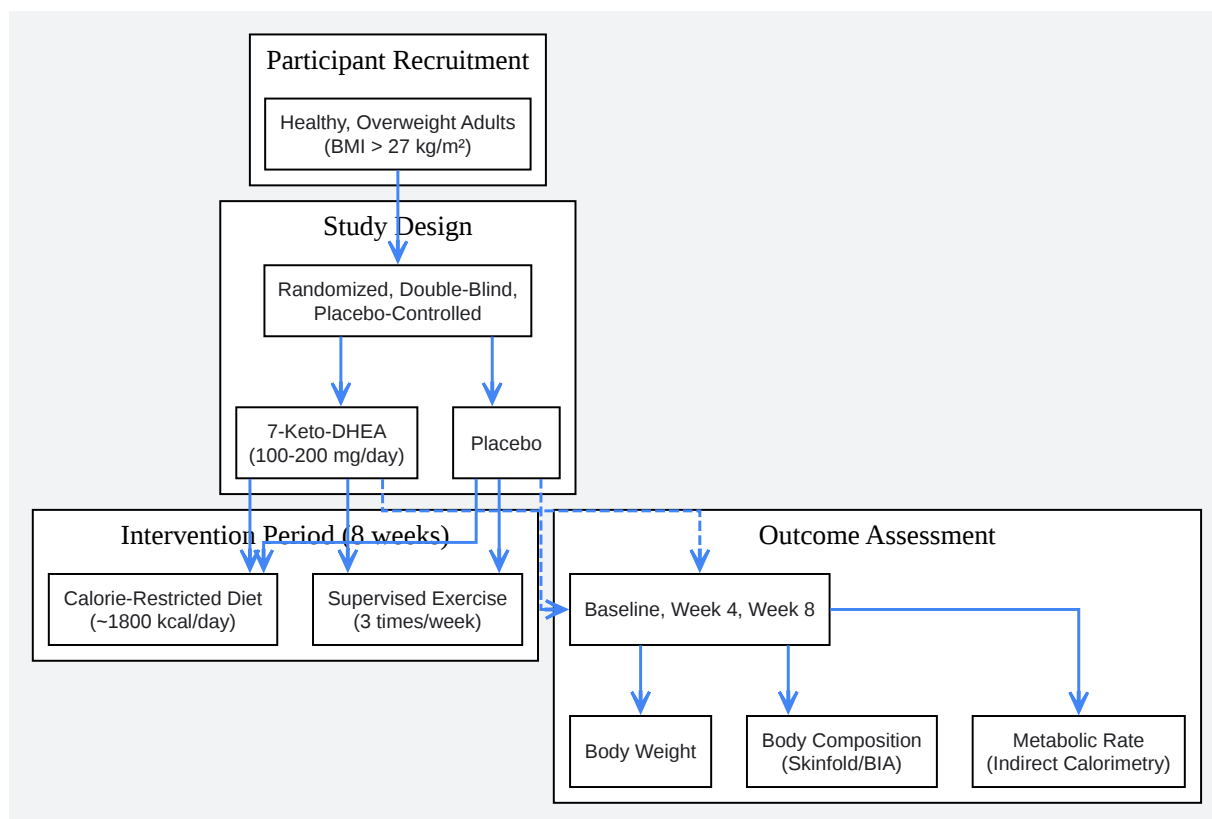
7-Keto-DHEA is believed to exert its effects on weight management primarily through the induction of thermogenesis.[\[1\]](#)[\[3\]](#) This process involves increasing the expression and activity of key metabolic enzymes. Two primary pathways have been proposed:

- Induction of Thermogenic Enzymes: **7-Keto-DHEA** has been shown in preclinical models to increase the activity of three key thermogenic enzymes:
 - Glycerol-3-phosphate dehydrogenase (GPDH): A mitochondrial enzyme that facilitates the transfer of electrons from glycolysis and lipolysis into the electron transport chain.
 - Malic Enzyme (ME): A cytosolic enzyme involved in the production of NADPH, which is essential for fatty acid synthesis and other anabolic pathways.
 - Fatty Acyl CoA Oxidase: The rate-limiting enzyme in the peroxisomal beta-oxidation of fatty acids.

The upregulation of these enzymes is thought to increase the metabolic rate, leading to greater energy expenditure.

- Modulation of Cortisol Metabolism: **7-Keto-DHEA** may competitively inhibit the enzyme 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1).[\[3\]](#)[\[6\]](#) This enzyme is responsible for the conversion of inactive cortisone to active cortisol in adipose tissue and the liver. By inhibiting 11 β -HSD1, **7-Keto-DHEA** may reduce local cortisol levels. Elevated cortisol is associated with increased visceral fat and insulin resistance. Furthermore, glucocorticoids are known to suppress the expression of uncoupling proteins (UCPs), such as UCP1, which are critical for thermogenesis in brown adipose tissue. By reducing cortisol's effects, **7-Keto-DHEA** may indirectly lead to increased UCP activity and thermogenesis.[\[3\]](#)

Proposed signaling pathways of **7-Keto-DHEA** in weight management.



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Generalized experimental workflow for **7-Keto-DHEA** clinical trials.

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